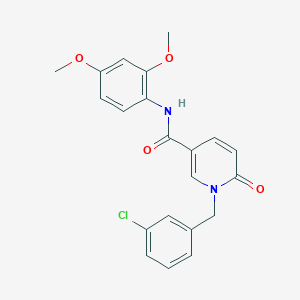

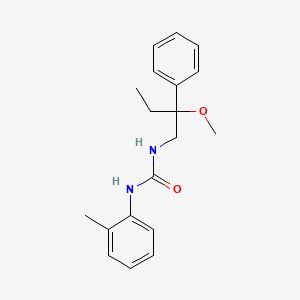

1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical entity that appears to be related to a class of compounds known as pyridinecarboxamides. These compounds have been studied for their electronic properties and interaction landscapes, as seen in the research on N-(chlorophenyl)pyridinecarboxamides . Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and electronic characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as the N-(chlorophenyl)pyridinecarboxamides, involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . This suggests that the synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could potentially follow a similar pathway, where a pyridinecarbonyl chloride derivative might react with a 3-chlorobenzylamine under suitable conditions to form the desired product.

Molecular Structure Analysis

The molecular structure of compounds within this family often displays significant interactions such as hydrogen bonding. For instance, the N-(chlorophenyl)pyridinecarboxamides exhibit hydrogen bonding modes that include N–H···Npyridine interactions . It is likely that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide would also exhibit specific hydrogen bonding patterns, potentially influenced by the dimethoxyphenyl group and the pyridinecarboxamide moiety.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound , they do offer insights into the reactivity of structurally related compounds. For example, the presence of chlorophenyl groups in these compounds may suggest susceptibility to nucleophilic substitution reactions or participation in hydrogen bonding . The electronic effects of the dimethoxyphenyl group could also influence the reactivity of the amide bond in the compound.

Physical and Chemical Properties Analysis

The physical properties such as melting temperatures (Tm) of the N-(chlorophenyl)pyridinecarboxamides are influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables. Although the exact physical properties of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are not provided, it can be inferred that similar factors would affect its melting temperature and other physical properties. Chemical properties such as stability and reactivity would be influenced by the specific functional groups present in the molecule, such as the amide bond and chlorobenzyl moiety.

Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Conformation

Research conducted by Fischer et al. (1988) on dihydronicotinamides, which share a structural resemblance to the compound , highlights the importance of spectroscopic studies in understanding molecular conformation and electronic properties. These studies provide foundational knowledge on how similar compounds behave in terms of absorption and fluorescence, which is crucial for applications in fields such as photopharmacology and molecular electronics (Fischer, Fleckenstein, & Hönes, 1988).

Synthetic Pathways and Biological Evaluation

Ghorbani‐Vaghei et al. (2016) demonstrated the synthesis of new 1,4-dihydropyridine derivatives, indicating the versatility of similar compounds in synthesizing a range of biologically active molecules. This study underscores the potential of such compounds in developing new therapeutic agents with antibacterial and antioxidant properties (Ghorbani‐Vaghei et al., 2016).

Molecular Docking Studies

Talupur et al. (2021) engaged in the synthesis and biological evaluation, including molecular docking studies, of thiophene-2-carboxamides derivatives. This approach is indicative of the potential research applications of the compound for identifying target interactions at the molecular level, providing insights into drug design and development (Talupur, Satheesh, & Chandrasekhar, 2021).

Electronic Properties and Interaction Landscapes

A study by Gallagher et al. (2022) on N-(chlorophenyl)pyridinecarboxamides further emphasizes the significance of understanding the electronic properties and interaction landscapes of such compounds. Through crystallographic analysis, the research offers valuable data on molecular interactions, crucial for material science and pharmaceutical chemistry applications (Gallagher et al., 2022).

Anticonvulsant Activity

Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones, providing insights into the hydrogen bonding and molecular geometry of compounds that could be structurally related to "1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide." Understanding such molecular details is vital for the development of new anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c1-27-17-7-8-18(19(11-17)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXDJAOMCMJBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)

![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)

![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)

![1-[5-(2-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2543221.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)